molecular formula C10H19NS B12947295 N-(2,2-Dimethylcyclopentyl)thietan-3-amine

N-(2,2-Dimethylcyclopentyl)thietan-3-amine

Cat. No.: B12947295
M. Wt: 185.33 g/mol
InChI Key: UVJOPCKAYBCTTC-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylcyclopentyl)thietan-3-amine: is a chemical compound that features a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylcyclopentyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a 3-mercaptoalkyl halide or sulfonate with a suitable amine. This intramolecular substitution leads to the formation of the thietane ring . Another method includes photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds .

Industrial Production Methods: Industrial production of thietane derivatives often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethylcyclopentyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, N-(2,2-Dimethylcyclopentyl)thietan-3-amine serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: Research has shown that thietane derivatives possess biological activity, including antimicrobial and anticancer properties. This compound is being investigated for its potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylcyclopentyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form bonds with metal ions, influencing enzymatic activity and other biochemical processes. Additionally, the amine group can interact with receptors and enzymes, modulating their function .

Comparison with Similar Compounds

Uniqueness: N-(2,2-Dimethylcyclopentyl)thietan-3-amine is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of novel materials and pharmaceuticals .

Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

N-(2,2-dimethylcyclopentyl)thietan-3-amine

InChI

InChI=1S/C10H19NS/c1-10(2)5-3-4-9(10)11-8-6-12-7-8/h8-9,11H,3-7H2,1-2H3

InChI Key

UVJOPCKAYBCTTC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1NC2CSC2)C

Origin of Product

United States

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